molecular formula C14H13N5O3S B2401488 N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034521-75-8

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2401488
CAS No.: 2034521-75-8
M. Wt: 331.35
InChI Key: PZSRUUNXWMKFSJ-UHFFFAOYSA-N
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Description

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide is an organic compound that features a triazine ring and a benzo[d]thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with benzo[d]thiazole-6-carboxamide in the presence of a base such as N-methylmorpholine. The reaction is carried out in a solvent like tetrahydrofuran at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide is unique due to its combination of a triazine ring and a benzo[d]thiazole moiety

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1,3-benzothiazole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3S/c1-21-13-17-11(18-14(19-13)22-2)6-15-12(20)8-3-4-9-10(5-8)23-7-16-9/h3-5,7H,6H2,1-2H3,(H,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSRUUNXWMKFSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)C2=CC3=C(C=C2)N=CS3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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